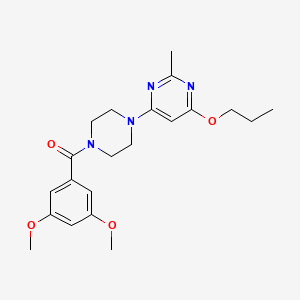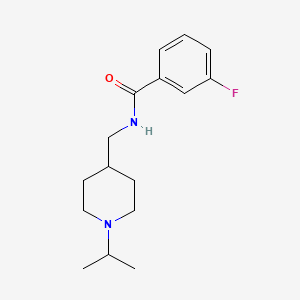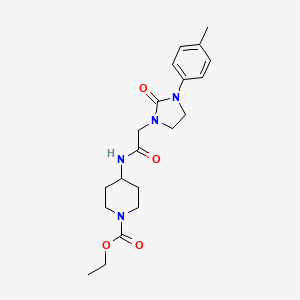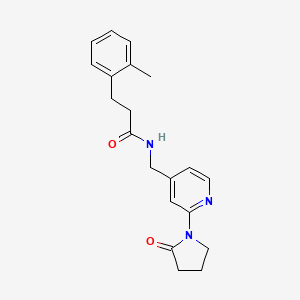
3-フルオロベンゾイルフルオリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluorobenzoyl fluoride is an organic compound with the molecular formula C7H4F2O It is a derivative of benzoyl fluoride, where a fluorine atom is substituted at the third position of the benzene ring
科学的研究の応用
3-Fluorobenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions due to its reactive nature.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.
Industry: 3-Fluorobenzoyl fluoride is employed in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
3-Fluorobenzoyl fluoride is a derivative of 3-Fluorobenzoic acid Its parent compound, 3-fluorobenzoic acid, is known to interact with various biological targets due to its structural similarity to benzoic acid .
Biochemical Pathways
Its parent compound, 3-fluorobenzoic acid, is known to be metabolized by microorganisms via the benzoate-degrading pathway .
Pharmacokinetics
It is known that fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity, which can influence their bioavailability .
Result of Action
Fluorinated compounds are known to have unique physicochemical properties that can enhance certain properties of drugs, such as metabolic stability and potency .
生化学分析
Biochemical Properties
It is known that fluorinated compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
It is known that fluorinated compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Fluorobenzoyl fluoride is not well-established. It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 3-Fluorobenzoyl fluoride at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is plausible that it could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it could interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 3-Fluorobenzoyl fluoride can be synthesized through several methods. One common approach involves the fluorination of benzoyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction typically occurs under controlled conditions to ensure the selective substitution of the fluorine atom at the desired position.
Industrial Production Methods: In industrial settings, the production of 3-fluorobenzoyl fluoride may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the chemicals involved.
化学反応の分析
Types of Reactions: 3-Fluorobenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzoyl fluorides.
Hydrolysis: In the presence of water, 3-fluorobenzoyl fluoride can hydrolyze to form 3-fluorobenzoic acid and hydrogen fluoride.
Reduction: The compound can be reduced to 3-fluorobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Lithium aluminum hydride or other hydride donors in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted benzoyl fluorides.
Hydrolysis: 3-Fluorobenzoic acid.
Reduction: 3-Fluorobenzyl alcohol.
類似化合物との比較
3-Fluorobenzoic Acid: Similar in structure but with a carboxylic acid group instead of a fluoride.
3-Fluorobenzyl Alcohol: The alcohol derivative of 3-fluorobenzoyl fluoride.
3-Fluorobenzaldehyde: The aldehyde derivative.
Uniqueness: 3-Fluorobenzoyl fluoride is unique due to its combination of a fluorine atom and a carbonyl fluoride group, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-fluorobenzoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGGTGFOOHOYMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2390109.png)








![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2390123.png)


